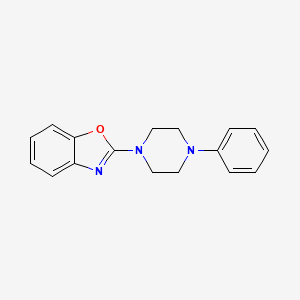
Benzoxazole, 2-(4-phenyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-(4-phenyl-1-piperazinyl)-: is a heterocyclic compound that features a benzoxazole core linked to a phenyl-substituted piperazine moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a nanocatalyst under reflux conditions . Another method employs palladium-supported nanocatalysts for the one-pot synthesis of benzoxazole derivatives .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Benzoxazole derivatives are used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry .
Biology: In biological research, these compounds are investigated for their potential as antimicrobial and antifungal agents .
Medicine: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- has shown promise in the development of anticancer drugs, particularly against breast, cervical, liver, skin, and lung cancer cell lines .
Industry: In the industrial sector, benzoxazole derivatives are utilized in the production of dyes, optical brighteners, and polymers .
Mécanisme D'action
The mechanism of action of benzoxazole, 2-(4-phenyl-1-piperazinyl)- involves its interaction with various molecular targets and pathways. The planar benzene ring allows for π-π stacking or π-cation interactions with biological targets, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors . This compound has been shown to inhibit DNA topoisomerases, which are crucial enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Benzothiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazole derivatives: Contain an imidazole ring fused to a benzene ring.
Oxazole derivatives: Contain an oxazole ring without the benzene fusion.
Uniqueness: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
205501-65-1 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H17N3O/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2 |
Clé InChI |
YFVQVZNTOQROMY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
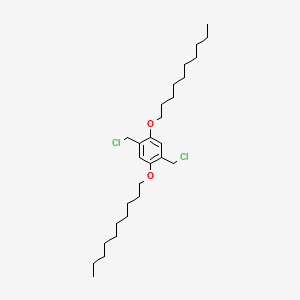
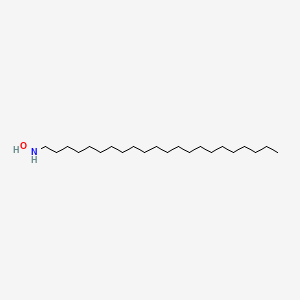
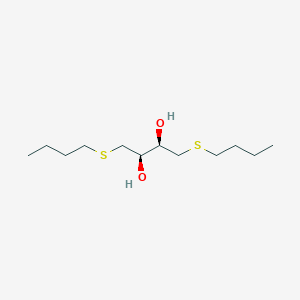
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
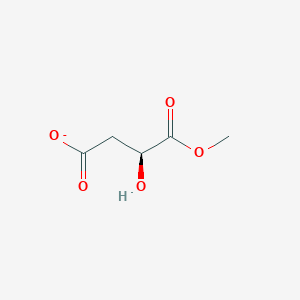

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
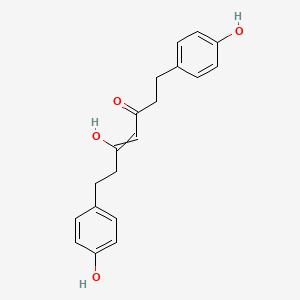
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
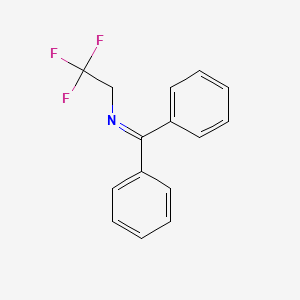
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

